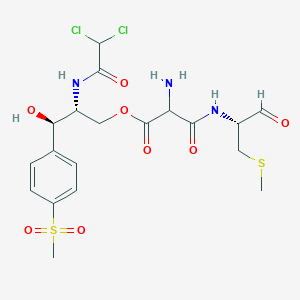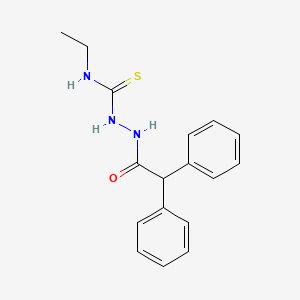
7-Quinoléine-carbaldéhyde
Vue d'ensemble
Description
Quinoline-7-carbaldehyde, also known as Quinoline-7-carbaldehyde, is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound Quinoline-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinoline-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Conception et découverte de médicaments
Le 7-quinoléine-carbaldéhyde sert d’échafaudage central dans la conception et la découverte de nouveaux médicaments en raison de son large spectre de bioactivité. Il s’agit d’un pharmacophore clé dans le développement de composés ayant des effets thérapeutiques potentiels. Par exemple, ses dérivés ont été explorés pour leurs propriétés anticancéreuses, où ils se montrent prometteurs dans l’induction de l’apoptose et l’inhibition de la migration cellulaire et de l’angiogenèse .
Synthèse organique : Réactions multicomposants
En synthèse organique, le this compound est utilisé dans les réactions multicomposants (RMC) pour construire des architectures moléculaires complexes. Les RMC sont avantageuses car elles permettent la synthèse convergente de structures complexes à partir de plusieurs produits de départ en une seule étape, ce qui est efficace et polyvalent .
Pharmacologie : Développement d’agents pharmacologiques
Le composé est essentiel en pharmacologie pour le développement de divers agents pharmacologiques. Par exemple, des dérivés de la quinoléine ont été identifiés comme des inhibiteurs puissants pour des affections comme la schizophrénie, ce qui met en évidence l’importance du composé dans le développement de médicaments pour le système nerveux central (SNC) .
Développement de médicaments : Agents anticancéreux
Les dérivés du this compound sont essentiels au développement de médicaments anticancéreux. Ils ont été rapportés pour perturber la migration cellulaire, agir comme des inhibiteurs de l’angiogenèse et éliminer efficacement les cellules qui menacent la survie des organismes .
Chimie industrielle : Protocoles de synthèse
Le this compound est utilisé en chimie industrielle où il est impliqué dans divers protocoles de synthèse. Il s’agit notamment des méthodes de synthèse classiques et des approches modernes comme les réactions catalysées par les métaux de transition, les réactions médiées par les liquides ioniques sans métal et les protocoles de chimie verte, soulignant son importance dans les pratiques industrielles durables .
Recherche en chimie : Motifs de quinoléine fonctionnalisés
Le composé est largement étudié en chimie pour ses motifs fonctionnalisés. Ces motifs sont exploités via des approches synthétiques pour révéler des efficacités substantielles pour le développement futur de médicaments, faisant du this compound un contributeur important à la recherche en chimie médicinale .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWAFCAQPFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405701 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49573-30-0 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain quinoline-7-carbaldehydes?
A1: [, ] Several synthetic methods have been employed to produce quinoline-carbaldehydes, with variations depending on the desired substitution pattern. For quinoline-7-carbaldehydes, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction stand out as viable options.
Q2: How do the structural modifications on the quinoline ring, particularly the introduction of a trifluoromethylthio group, influence the molecule's properties?
A2: [] The introduction of a trifluoromethylthio (CF3S) group onto the quinoline ring significantly affects the molecule's properties in several ways:
- Photophysical properties: Research [] shows that the presence of the CF3S group in 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes leads to specific absorption and emission characteristics in the UV-visible and fluorescence spectra. This suggests potential applications in areas like fluorescent probes or materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)
![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)
![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)
![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)
